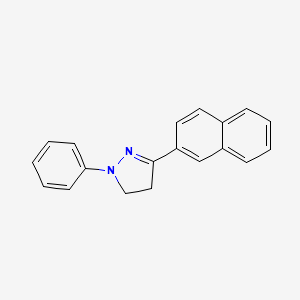

1-Phenyl-3-(2-naphthyl)-2-pyrazoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3314-37-2 |

|---|---|

Fórmula molecular |

C19H16N2 |

Peso molecular |

272.3 g/mol |

Nombre IUPAC |

5-naphthalen-2-yl-2-phenyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C19H16N2/c1-2-8-18(9-3-1)21-13-12-19(20-21)17-11-10-15-6-4-5-7-16(15)14-17/h1-11,14H,12-13H2 |

Clave InChI |

TYLLAYVMLHHNOM-UHFFFAOYSA-N |

SMILES |

C1CN(N=C1C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |

SMILES canónico |

C1CN(N=C1C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |

Otros números CAS |

3314-37-2 |

Sinónimos |

1-phenyl-3-(2-naphthyl)-2-pyrazoline PNPZ |

Origen del producto |

United States |

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 3 2 Naphthyl 2 Pyrazoline

Vibrational Spectroscopy Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

For 1-Phenyl-3-(2-naphthyl)-2-pyrazoline, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands. The stretching vibration of the C=N bond within the pyrazoline ring is a key indicator and typically appears in the range of 1590–1620 cm⁻¹. researchgate.net In related 1,3,5-trisubstituted-2-pyrazoline derivatives, this C=N stretching vibration has been observed around 1596 cm⁻¹ and 1623 cm⁻¹. nih.gov Aromatic C-H stretching vibrations from the phenyl and naphthyl rings are anticipated in the region of 3000–3100 cm⁻¹. For instance, in a similar bipyrazole derivative, the aromatic C-H stretch was noted at 3173 cm⁻¹. nih.gov The aliphatic C-H stretching of the CH₂ group in the pyrazoline ring is expected to appear around 2979 cm⁻¹. nih.gov Furthermore, C=C stretching vibrations of the aromatic rings typically manifest in the 1450–1600 cm⁻¹ region. researchgate.net

Table 1: Expected FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=N (Pyrazoline) | Stretching | 1590–1620 | Moderate |

| Aromatic C-H | Stretching | 3000–3100 | Strong |

| Aliphatic C-H (CH₂) | Stretching | ~2980 | Moderate |

| Aromatic C=C | Stretching | 1450–1600 | Strong |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR: The ¹H NMR spectrum of this compound is characterized by distinct signals for the pyrazoline ring protons, which typically form an AMX spin system. This results in three signals, each integrating to one proton, appearing as doublets of doublets. For similar 3,5-dinaphthyl substituted 2-pyrazolines, these protons resonate in the regions of δ = 3.25–3.64 ppm, 3.92–4.67 ppm, and 5.31–6.28 ppm. mdpi.com The aromatic protons of the phenyl and naphthyl groups are expected to appear in the downfield region, typically between δ = 7.0 and 8.5 ppm. nih.govmdpi.com A notable feature in the ¹H NMR of naphthyl-substituted pyrazolines is the significant downfield shift of the C₈'-proton of the naphthyl group (in the δ = 8.92–9.56 ppm region), which is attributed to the anisotropic effect of the C=N π-system in the pyrazoline ring. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a related 5-(4-Chlorophenyl)-3′-naphthalen-2-yl-2,1′-diphenyl-3,4-dihydro-2H,1'H-[3,4′] bipyrazole, the pyrazoline carbons C4 and C5 were observed at approximately 39.5 ppm and 55.8 ppm, respectively. nih.gov The carbon of the C=N bond (C3) in the pyrazoline ring is expected to resonate further downfield. nih.gov The aromatic carbons of the phenyl and naphthyl rings will appear in the typical range of δ = 110–150 ppm. nih.govnih.gov

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling between the protons on the pyrazoline ring, confirming their adjacent relationship.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the pyrazoline ring and the protonated carbons of the aromatic systems.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the phenyl and naphthyl moieties and the pyrazoline ring. For instance, correlations from the pyrazoline ring protons to the carbons of the phenyl and naphthyl substituents would be expected.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyrazoline H-4 | 3.25–3.99 (dd) | ~40 |

| Pyrazoline H-5 | 5.31–6.28 (dd) | ~50-60 |

| Pyrazoline C3 | - | >150 |

| Aromatic H | 7.0–8.5 (m) | 110–150 |

| Naphthyl H-8' | 8.92–9.56 (d) | - |

Mass Spectrometry (HRMS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion. For this compound (C₂₅H₂₀N₂), the calculated exact mass can be compared to the experimentally determined mass to confirm its elemental composition with a high degree of confidence. For a related fluorinated pyrazole (B372694), the molecular ion peak in the HRMS spectrum was found at m/z 365.1417, corresponding to [M+H]⁺. mdpi.com

Electron Ionization Mass Spectrometry (EI-MS): EI-MS involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For pyrazoline derivatives, the fragmentation pathways are often dependent on the position and nature of the substituents. researchgate.net Common fragmentation patterns involve the cleavage of the pyrazoline ring. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. For this compound, a successful crystal structure determination would provide precise bond lengths, bond angles, and torsional angles.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| V (ų) | Value |

| Z | 4 |

| R-factor | Value |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Chromatographic and Purity Assessment Techniques

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of the compound can be determined by the area percentage of the main peak in the chromatogram. For a related pyrazoline derivative, HPLC was used for purity analysis. researchgate.net

The retention time in HPLC is a characteristic property of a compound under specific conditions and can be used for identification. Furthermore, coupling HPLC with a photodiode array (PDA) detector would allow for the acquisition of the UV-Vis spectrum of the eluting peak, providing additional confirmation of the compound's identity. The synthesis of a similar compound, 3-naphthyl-1-phenyl-5-(4-carboxyphenyl)-2-pyrazoline, involved purification by simple chromatographic techniques. elsevierpure.com

Photophysical Properties and Optoelectronic Behavior

Electronic Absorption Spectroscopy

The interaction of 1-Phenyl-3-(2-naphthyl)-2-pyrazoline with ultraviolet and visible light provides crucial insights into its electronic structure.

UV-Vis Absorption Maxima and Band Shapes

The electronic absorption spectrum of this compound and its derivatives is primarily characterized by two main absorption bands. These bands are attributed to π → π* transitions within the conjugated system of the molecule. researchgate.net The position, intensity, and shape of these absorption bands are sensitive to the surrounding solvent polarity. researchgate.net For instance, in a study of a related compound, 3-naphthyl-1-phenyl-5-(4-carboxyphenyl)-2-pyrazoline (NPCP), the absorption and emission wavelengths in different solvents were indicative of π–π* transitions with significant charge-transfer character. rsc.org

Derivatives of this compound also exhibit characteristic absorption spectra. For example, 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline shows specific UV-Vis spectral data, and 1N-phenyl-3-(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline has been studied for its electronic absorption spectra in both gas phase and ethanol (B145695). mdpi.comresearchgate.net

Influence of Substituents and Molecular Architecture on Absorption

The electronic properties of the pyrazoline ring system are highly tunable through the introduction of various substituent groups and modifications to the molecular architecture. The introduction of both electron-donating and electron-withdrawing groups can lead to shifts in the absorption maxima. nih.govbeilstein-journals.org

Studies on substituted 1-phenyl-3-naphthyl-5-(4-ethyl benzoate)-2-pyrazoline have shown that the photophysical behavior is influenced by intramolecular charge transfer (ICT) and interactions with solvent molecules. elsevierpure.comresearchgate.net The nature and position of substituents on the aryl rings can significantly impact the electronic properties. For instance, in a series of pyrazolinopiperidine derivatives, the substitution of electron-donating or withdrawing groups showed varied effects on the photophysical properties. psu.edu A trifluoromethyl substituent, in particular, was noted to cause a significant change, likely due to charge transfer from the pyrazoline to the styryl moiety. psu.edu

Fluorescence Spectroscopy

This compound and its analogs are known for their fluorescent properties, making them valuable materials for various applications.

Emission Maxima, Bandwidth, and Quantum Yields

Pyrazoline derivatives are recognized for their high hole-transport efficiency, excellent blue emission, and high quantum yields. mdpi.com The fluorescence emission of these compounds is a key characteristic, with the emission maximum, bandwidth, and quantum yield being important parameters. For example, 1,3,5-triphenyl-2-pyrazoline is known to emit strong blue light. nih.gov

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be significantly affected by the molecular structure. In some pyrazoline derivatives, the quantum yield is high in both solution and solid states. psu.edu However, for other derivatives, the emission intensity is dramatically reduced in the solid state due to intermolecular interactions. nih.gov The introduction of certain substituents can either enhance or suppress the fluorescence quantum yield. For instance, a chlorine atom at a specific position was found to suppress the fluorescence quantum yield due to steric effects, while a trifluoromethyl group also led to a significant decrease. psu.edu In contrast, some pyrazole (B372694) derivatives (a related class of compounds) can exhibit very high fluorescence quantum yields. epa.gov

| Compound | Emission Maxima (λem, nm) | Quantum Yield (Φf) | Solvent | Reference |

|---|---|---|---|---|

| Pyrazolinopiperidine (PyP) | 503 | 0.29 | Acetonitrile (B52724) | psu.edu |

| PPDPD (in hexane) | 389, 505 | <1% | Hexane | nih.gov |

| PPDPD (solid state) | 430 | 41.3% | Solid State | nih.gov |

| 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline (solid state) | 425, 487, 604 | Not Reported | Solid State | mdpi.com |

Solvatochromism and Environmental Sensitivity of Fluorescence

The fluorescence of this compound derivatives often exhibits solvatochromism, meaning the emission wavelength is dependent on the polarity of the solvent. This sensitivity to the local environment is a hallmark of molecules with a significant change in dipole moment upon excitation. elsevierpure.comresearchgate.net

Studies on various pyrazoline derivatives have demonstrated that the Stokes shift (the difference between the absorption and emission maxima) correlates with solvent polarity parameters. elsevierpure.comresearchgate.net This behavior is often attributed to intramolecular charge transfer (ICT) upon excitation, leading to a more polar excited state that is stabilized to a greater extent by polar solvents. elsevierpure.comresearchgate.netbohrium.com This results in a bathochromic (red) shift of the fluorescence emission in more polar solvents. The solvatochromic behavior is not only dependent on solvent polarity but also on specific interactions like hydrogen bonding. elsevierpure.com This environmental sensitivity makes these compounds useful as fluorescent probes. acs.org

| Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Reference |

|---|---|---|---|

| Hexane | 340 | 389, 505 | nih.gov |

| Toluene | 345 | Not Reported | nih.gov |

| Tetrahydrofuran (THF) | 345 | Not Reported | nih.gov |

| Dimethylformamide (DMF) | 346 | Not Reported | nih.gov |

Fluorescence Polarization Studies (e.g., as Orientational Probes)

Fluorescence polarization or anisotropy studies can provide valuable information about the rotational dynamics of fluorescent molecules. elsevierpure.com When a fluorescent molecule is excited with polarized light, the emitted light will also be polarized to some extent, depending on how much the molecule has rotated during the lifetime of the excited state. By measuring this polarization, one can probe the local viscosity and the size and shape of the rotating species.

While specific fluorescence polarization studies on this compound were not found in the provided search results, the general principles are applicable. Pyrazoline derivatives, due to their well-defined structure and strong fluorescence, have the potential to be used as orientational probes. For example, the molecular motions of a pyrazoline derivative embedded in a β-cyclodextrin cavity have been investigated using fluorescence techniques. elsevierpure.com Such studies are crucial for understanding the interactions of these molecules with their surroundings and for their application in areas like fluorescence polarization competition assays, which are used in drug discovery to determine inhibitor potency. nih.gov

Intramolecular Charge Transfer (ICT) Characteristics

The phenomenon of intramolecular charge transfer (ICT) is a defining feature of many fluorescent molecules, including this compound. In the ground state, the molecule has a certain distribution of electron density. However, upon absorption of light and transition to an excited state, a significant redistribution of electron density can occur, where charge moves from an electron-donating part of the molecule to an electron-accepting part. This process is fundamental to the fluorescence and solvatochromic properties observed in this class of compounds.

In pyrazoline derivatives, the nitrogen atom at the 1-position (N-1) of the pyrazoline ring, with its lone pair of electrons, is a key electron-donating center. youtube.com The charge transfer mechanism in pyrazolines can involve a competition between a conjugate charge transfer pathway from N-1 through N-2 to the substituent at C-3, and a non-conjugate pathway from N-1 to the substituent at C-5. youtube.com For this compound, the system is designed for efficient ICT, with the phenyl-substituted pyrazoline ring acting as the electron donor and the electron-rich naphthalene (B1677914) moiety at the C-3 position serving as the electron acceptor. youtube.com This donor-acceptor architecture is crucial for its photophysical behavior.

The nature of the donor and acceptor groups attached to the pyrazoline core profoundly influences its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.

In the case of this compound, the phenyl group at the N-1 position and the pyrazoline ring itself constitute the primary electron-donating (donor) component. The nitrogen atom's lone pair is integral to this donor capacity. youtube.com The naphthyl group at the C-3 position functions as the electron-accepting (acceptor) moiety. This specific arrangement facilitates an efficient ICT upon photoexcitation.

Studies on analogous pyrazoline systems have demonstrated that the introduction of electron-donating groups generally enhances the efficiency of charge transfer. youtube.com Conversely, the presence of electron-withdrawing groups can also modulate these properties, often leading to red-shifted emission. For instance, in a series of 1,3,5-trisubstituted-2-pyrazolines, the introduction of different substituents on the phenyl rings at the C-3 and C-5 positions leads to significant variations in their emission maxima and intensities. youtube.com A comparative study on a series of π-conjugated pyrazoline derivatives showed that those with electron-donating substituents exhibited improved photovoltaic properties, characterized by red-shifted absorption spectra and lower HOMO-LUMO energy levels. youtube.com

In a specifically designed analog, 3-Naphthyl-1-phenyl-5-(4-carboxyphenyl)-2-pyrazoline, the phenyl-substituted pyrazoline ring was intended to act as a donor channel between the naphthalene acceptor and an additional electron-withdrawing carboxylic group. youtube.com This design resulted in advantageous photophysical properties, where the absorption and emission wavelengths suggested π–π* transitions with significant charge-transfer character. youtube.com This highlights the tunability of the photophysical properties of naphthyl-substituted pyrazolines through the strategic placement of donor and acceptor groups.

Table 1: Effect of Substituents on Photophysical Properties of Pyrazoline Derivatives

| Pyrazoline Derivative Structure | Substituent Effect | Observed Photophysical Change | Reference |

|---|---|---|---|

| 1-Phenyl-3-(4-methylphenyl)-5-phenyl-2-pyrazoline | Methyl group (electron-donating) on C-3 phenyl ring | Serves as a baseline for comparison. | youtube.com |

| 1-Phenyl-3-(4-methylphenyl)-5-(2,4-dichlorophenyl)-2-pyrazoline | Dichloro groups (electron-withdrawing) on C-5 phenyl ring | Significant contrast in wavelength maxima and intensity compared to the unsubstituted phenyl at C-5. | youtube.com |

| 3-Naphthyl-1-phenyl-5-(4-carboxyphenyl)-2-pyrazoline | Naphthyl (acceptor) and Carboxyphenyl (withdrawing) groups | π–π* transitions with considerable charge-transfer character. | youtube.com |

| 5-(9-anthryl)-3-(4-nitrophenyl)-1-phenyl-2-pyrazoline | Nitrophenyl group (strong electron-withdrawing) at C-3 | Strong effect on molecular polarization in the excited state, leading to a large red shift in polar solvents. | nist.gov |

Photoinduced Electron Transfer (PET) is a critical process that governs the fluorescence behavior of many sensor molecules. In the context of this compound, upon excitation, an electron is transferred from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating part of the molecule (the phenyl-pyrazoline moiety), to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting naphthyl group.

The mechanism of this charge transfer in similar pyrazoline systems has been elucidated. For example, in 5-(9-anthryl)-3-(4-nitrophenyl)-1-phenyl-2-pyrazoline, a competition exists between photo-induced intramolecular energy transfer from the anthryl moiety to the pyrazoline and a simultaneous charge transfer from the N-1 nitrogen to the C-3 carbon of the pyrazoline ring in the excited state. nist.gov This ICT process is responsible for the observed fluorescence. The efficiency of this process is highly dependent on the solvent polarity; in more polar solvents, the charge-separated excited state is stabilized, which can lead to a red shift in the emission spectrum. nist.gov

Dehydrogenation of the pyrazoline ring to form the corresponding pyrazole has been shown to inhibit the ICT process. rsc.org This is because the aromatization of the ring alters the electronic distribution in the HOMO and LUMO, making the charge transfer less favorable. rsc.org This finding underscores the importance of the specific five-membered, non-aromatic pyrazoline ring structure in facilitating the PET mechanism. The lone pair of electrons on the N-1 atom is crucial for participating in the conjugation and enabling the ICT process, effectively making the molecule a D-π-A (Donor-π-Acceptor) system. rsc.org

Thermochromism and Aggregation-Induced Emission (AIE)

Thermochromism, the phenomenon of a substance changing color in response to a change in temperature, is not a widely reported characteristic for this compound or similar pyrazoline derivatives.

On the other hand, Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This is the opposite of the more common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIE is the restriction of intramolecular motion (RIM), including intramolecular rotations and vibrations, in the aggregated state. rsc.org These motions in solution often provide non-radiative decay pathways for the excited state, thus quenching fluorescence. When the molecules are packed together in an aggregate, these motions are hindered, closing the non-radiative channels and forcing the excited state to decay radiatively, resulting in strong fluorescence.

While specific AIE studies on this compound are not extensively documented, the phenomenon has been observed in other pyrazoline-based systems. For instance, a thiazol-substituted pyrazoline was reported to exhibit aggregation-induced emission enhancement (AIEE). youtube.com Furthermore, the self-assembly of 1,3-diphenyl-2-pyrazoline into nanofibers demonstrates the tendency of these molecules to form ordered aggregates. youtube.com Given that the structure of this compound contains multiple phenyl and naphthyl rings that can undergo intramolecular rotations in solution, it is a plausible candidate for exhibiting AIE. Upon aggregation, the steric hindrance imposed by the packing of these bulky aromatic groups would restrict these rotations, potentially leading to enhanced solid-state emission.

Electrochemical Properties and Energy Levels (HOMO-LUMO)

The electrochemical properties of this compound are critical for understanding its electronic structure and for its potential application in optoelectronic devices. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals that determine the molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's absorption and emission properties.

These energy levels can be determined experimentally using techniques like cyclic voltammetry (CV) or computationally through methods such as Density Functional Theory (DFT). In a typical D-A system like this compound, the HOMO is expected to be localized on the electron-donating phenyl-pyrazoline moiety, while the LUMO would be predominantly on the electron-accepting naphthyl group.

Experimental and theoretical studies on similar pyrazoline and pyrazole derivatives provide insight into the expected values for the target compound. For instance, computational analysis of 5-Aryl-3-(naphth-2-yl)-1H-pyrazole derivatives yielded HOMO-LUMO energy gaps in the range of ~2.9 to ~4.1 eV (converted from the reported 0.10667 to 0.15148 Hartrees). A smaller HOMO-LUMO gap is indicative of easier electronic excitation and suggests higher chemical reactivity and charge transfer within the molecule. Electrochemical studies on various donor-acceptor compounds show that ionization potentials (related to HOMO level) and electron affinities (related to LUMO level) can be tuned by modifying the donor and acceptor units. For a series of D-A-D compounds, ionization potentials were found in the range of 5.28–5.33 eV.

Table 2: Representative Electrochemical and Energy Level Data for Pyrazoline and Related Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

|---|---|---|---|---|---|

| 5-Aryl-3-(naphth-2-yl)-1H-pyrazole (P4) | - | - | ~2.90 | DFT Calculation | |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | - | - | ~9.29 | HF Calculation | |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | - | - | ~11.0 | DFT Calculation | |

| D-A-D Benzothiadiazole Derivative (1) | -5.33 | -2.84 | 2.49 | Electrochemical | |

| Push-Pull Purine Derivative | -5.25 to -6.04 | -2.18 to -3.15 | - | Electrochemical |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for studying the electronic and photophysical properties of pyrazoline derivatives. These methods offer a balance between computational cost and accuracy for describing the behavior of such molecules. nih.gov

The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Using methods like DFT with the B3LYP functional, the molecular geometry is adjusted to find the lowest energy state, which corresponds to the most stable conformation. nih.gov For pyrazoline systems, this involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for understanding the molecule's flexibility and identifying its most stable conformers. For complex molecules with multiple rotatable bonds, like the phenyl and naphthyl rings in 1-Phenyl-3-(2-naphthyl)-2-pyrazoline, multiple low-energy conformations may exist. DFT calculations can identify these stable structures and their relative energies. nih.govnih.gov This analysis is fundamental, as the molecular conformation dictates its electronic properties and how it interacts with its environment.

Table 1: Illustrative Geometrical Parameters from DFT Optimization This table presents typical parameter ranges for pyrazoline-type structures based on computational studies.

| Parameter | Typical Value Range | Description |

| C-C Bond Length (Aromatic) | 1.38 - 1.42 Å | Bond distances within the phenyl and naphthyl rings, suggesting electron delocalization. researchgate.net |

| C-N Bond Length (Pyrazoline) | ~1.35 - 1.48 Å | Bond distances within the five-membered pyrazoline ring. |

| N-N Bond Length (Pyrazoline) | ~1.38 Å | The distance between the two nitrogen atoms in the pyrazoline heterocycle. |

| Dihedral Angle | Variable | Defines the twist between the pyrazoline, phenyl, and naphthyl moieties. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.gov

A small HOMO-LUMO energy gap suggests that the molecule can be easily excited and is chemically reactive. nih.govresearchgate.net In pyrazoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl and pyrazoline rings, while the LUMO may be distributed across the conjugated system. researchgate.net This distribution indicates that electronic transitions often involve an intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another upon excitation. nih.gov

Table 2: Representative Frontier Orbital Data for Pyrazoline Systems This table illustrates typical energy values obtained from DFT calculations for related pyrazoline structures.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | ~ -2.0 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV | A smaller gap correlates with higher chemical reactivity and potential for visible light absorption. nih.govresearchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis absorption spectrum. researchgate.net

For fluorescent compounds like this compound, TD-DFT can also be used to model the properties of the first excited state. After geometry optimization of the excited state, the energy of the transition back to the ground state can be calculated, which corresponds to the fluorescence emission energy. nih.gov These calculations often show that the dipole moment of the molecule is larger in the excited state than in the ground state, a finding that aligns with experimental observations of solvatochromism. elsevierpure.com The accuracy of these predictions can be improved by using long-range corrected (LRC) exchange-correlation functionals, which provide a better description of charge-transfer states common in such dyes. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations examine static molecular properties, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations are particularly useful for studying how this compound interacts with its environment, such as solvent molecules or large biological structures. mdpi.com

MD simulations can model the complex interactions between a small molecule and biological macromolecules like DNA, proteins, or host molecules like cyclodextrins.

Cyclodextrins: Studies on similar pyrazoline dyes have used MD simulations to investigate their encapsulation within cyclodextrin (B1172386) nanocavities. nih.govelsevierpure.com These simulations reveal the specific orientation of the guest molecule inside the host cavity and identify the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. elsevierpure.comnih.gov For instance, the pyrazoline ring of a similar dye was shown to be positioned inside the cyclodextrin cavity. nih.govelsevierpure.com

DNA: Molecular docking, a related computational technique, has been used to study the binding of pyrazole (B372694) derivatives to calf thymus DNA (ct-DNA). researchgate.net These studies predict the preferred binding mode (e.g., intercalation or groove binding) and estimate the binding affinity.

Proteins: MD simulations can elucidate how pyrazoline compounds bind to protein targets. By placing the molecule in the active site of a protein, the simulation can track the stability of the binding pose and the network of interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues over time. nih.gov This information is critical for understanding the molecular basis of a compound's biological activity.

The photophysical properties of many fluorescent dyes, including pyrazolines, are highly sensitive to the polarity of their solvent environment—a phenomenon known as solvatochromism. elsevierpure.com MD simulations can explicitly model the solvent molecules surrounding the dye, providing a detailed understanding of these effects.

By running simulations in different virtual solvent boxes (e.g., polar and nonpolar), researchers can observe how the solvent influences the molecule's conformation and dynamics. chemrxiv.org For fluorescent molecules, MD simulations of both the ground and excited states can reveal how solvent reorganization affects the energy gap between these states. In polar solvents, significant stabilization of the charge-transfer excited state can lead to a red-shift (a shift to longer wavelengths) in the fluorescence spectrum. Conversely, in nonpolar solvents, fluorescence may be stronger due to the absence of solvent-induced nonradiative decay pathways. chemrxiv.org

Molecular Docking Studies

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor's active site. For this compound and its analogues, these studies have been instrumental in elucidating binding modes with various enzymes implicated in a range of diseases.

Derivatives of the pyrazoline scaffold have been virtually screened against several key protein targets to assess their binding affinities and potential inhibitory activities.

Phosphatidylinositol 3-kinase (PI3K): Naphthalene-containing pyrazoline derivatives have been investigated as potential PI3K inhibitors. rjraap.comnih.gov In one study, a series of pyrazolines derived from 2-acetonapthone were synthesized and subjected to molecular modeling. rjraap.comnih.govresearchgate.net The results showed that these compounds exhibited favorable docking scores, with some derivatives achieving scores of -7.85 and -7.17 Kcal/mol, which were superior to the reference drug AMG-319 (-4.36 Kcal/mol) and comparable to the known inhibitor PI-103 (-6.83 Kcal/mol). rjraap.comnih.gov

Epidermal Growth Factor Receptor (EGFR): The pyrazoline nucleus is a recognized pharmacophore for EGFR inhibition. alrasheedcol.edu.iq N-phenyl pyrazoline derivatives, in particular, have been identified as potential EGFR inhibitors. nih.gov Molecular docking studies have shown that these compounds can bind effectively to the EGFR kinase domain. alrasheedcol.edu.iqnih.gov For instance, a study on thiazolyl-pyrazoline derivatives reported a potent inhibitor with an IC₅₀ value of 0.06 μM, with docking results indicating a stable binding mode within the EGFR kinase active site. nih.gov Another study on naphthalin-containing pyrazolines also performed docking simulations to analyze the binding models with EGFR, which supported the observed biological activities. nih.gov

Cyclooxygenase-2 (COX-2): While direct studies on this compound are limited, research on related pyrazole analogues provides insight into COX-2 inhibition. Docking studies of pyrazole derivatives bearing a sulfonamide group revealed that this moiety is crucial for selective COX-2 activity, inserting into a specific pocket of the active site. nih.gov The bulky hydrophobic groups on the pyrazole ring were also found to enhance affinity for COX-2. nih.gov

15-Lipoxygenase (15-LOX): Molecular docking has been used to study the interaction of pyrazole derivatives, which are structurally related to pyrazolines, with the 15-LOX enzyme. nih.govresearchgate.netnih.gov In a study of novel hybrids containing a 3-(2-naphthyl)-1-phenyl-1H-pyrazole core, molecular docking of one derivative endorsed its proper binding at the active site of human 15-LOX, providing a rationale for its observed antioxidant activity. nih.govnih.gov

Urease and α-Glucosidase: A series of 1,3,5-triaryl-2-pyrazoline derivatives were synthesized and evaluated as dual inhibitors of urease and α-glucosidase. nih.govacs.org The entire series, with one exception, demonstrated potent urease inhibition compared to the standard, thiourea. nih.gov Similarly, pyrazoline–thiazole hybrids have been studied as dual inhibitors, with in silico docking performed to understand the binding interactions with both urease and α-glucosidase active sites. researchgate.net

Table 1: Summary of Molecular Docking Studies on Pyrazoline Derivatives

| Target Enzyme | Pyrazoline Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| PI3K | Naphthalene-containing pyrazolines | Docking scores superior to reference drug AMG-319, comparable to PI-103. | rjraap.comnih.gov |

| EGFR | N-phenyl pyrazolines, Thiazolyl-pyrazolines, Naphthalin-containing pyrazolines | Compounds bind effectively to the EGFR kinase domain, showing significant inhibitory activity. | nih.govnih.govnih.gov |

| COX-2 | Pyrazole analogues | Sulfonamide moiety and bulky hydrophobic groups are important for selective binding. | nih.gov |

| 15-LOX | 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivatives | Docking confirmed proper binding at the human 15-LOX active site. | nih.govnih.gov |

| Urease | 1,3,5-Triaryl-2-pyrazolines, Pyrazoline-thiazole hybrids | Potent dual inhibition observed, with binding modes confirmed by docking. | nih.govresearchgate.net |

| α-Glucosidase | 1,3,5-Triaryl-2-pyrazolines, Pyrazoline-thiazole hybrids | Effective dual inhibition, with interactions at the active site elucidated via docking. | nih.govresearchgate.net |

The stability of the ligand-protein complex is governed by various non-covalent interactions. Docking studies have been crucial in identifying the key amino acid residues and the types of interactions, such as hydrogen bonds and π-π stacking, that anchor pyrazoline derivatives within enzyme active sites.

Hydrogen Bonding: This is a critical interaction for the stabilization of many ligand-receptor complexes. bioorganica.com.ua In studies of pyrazole-based COX-2 inhibitors, hydrogen bonds were observed between the ligand's sulfonamide group and residues such as His90, Arg513, Ser353, and Gln192. nih.gov For α-glucosidase inhibitors, hydroxyl and amino groups on the ligand can form hydrogen bonds with active site residues like PRO154. nih.gov

π-π Stacking and Hydrophobic Interactions: The aromatic rings inherent to the this compound structure, namely the phenyl and naphthyl groups, are prime candidates for engaging in π-π stacking and hydrophobic interactions. bioorganica.com.uasciforum.net These interactions are fundamental to the binding affinity. For instance, in docking studies with α-glucosidase, the phenyl group of an inhibitor was shown to form CH–π interactions with phenylalanine residues (Phe-157, Phe-177, Phe-300). nih.gov Similarly, the phenyl rings of pyrazole derivatives can participate in arene-arene interactions with tyrosine residues in the COX-2 active site. nih.gov The extended network of weak C—H⋯π hydrogen bonds, often supported by π–π interactions, contributes significantly to the formation of the three-dimensional structure of the bound complex. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

For pyrazoline derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for potent biological activity. In one significant study, 3D-QSAR models were developed for a series of naphthalin-containing pyrazoline derivatives to rationalize their inhibitory activity against EGFR and HER-2. nih.gov The models were built to guide the reasonable design of future inhibitors. The study concluded that the introduction of the naphthalin moiety enhanced the binding between the compounds and the receptor, leading to improved bioactivity. nih.gov These models provide a predictive framework that can be used to virtually screen and prioritize new derivatives for synthesis and biological testing, thereby accelerating the drug discovery process.

Applications in Advanced Materials Science and Chemical Sensing

Optoelectronic Materials

Pyrazoline derivatives are increasingly recognized for their potential in optoelectronic devices due to their inherent electro-optical properties. researchgate.net Their molecular structure allows for efficient charge transport and luminescence, which are critical for the performance of organic light-emitting diodes (OLEDs), photovoltaic cells, and as hole-transporting materials. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

The pyrazoline scaffold is a well-established component in materials designed for OLEDs, valued for its characteristically strong blue photoluminescence and electroluminescence. researchgate.net The nitrogen atoms within the pyrazoline ring facilitate electron transfer, while the extended conjugation across the molecule leads to bright luminescence. researchgate.net This combination allows pyrazoline-based materials to function as both the hole-transporting layer (HTL) and the emissive layer (EML) in OLED devices. researchgate.net

Derivatives of 1,3,5-triaryl-2-pyrazoline are frequently employed as scintillation solutes and have demonstrated good film-forming properties essential for device fabrication. researchgate.net For instance, certain pyrazoline derivatives have been utilized as blue color emitters in organic electroluminescent devices, demonstrating high fluorescence quantum yields. researchgate.net The emission color can be tuned by modifying the substituents on the pyrazoline core; while many derivatives emit in the blue region of the spectrum (around 438 nm), others can be engineered to produce green light (around 470 nm). researchgate.net Research into trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, a related class of compounds, has resulted in OLEDs with deep bluish-green emission (481–506 nm), achieving a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. mdpi.com

Photovoltaic Devices and Solar Cells

In the field of photovoltaics, pyrazoline derivatives are explored as components in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net Their utility in these applications is linked to their ability to absorb light and facilitate charge separation and transport. Recently, a series of non-fullerene pyrazoline-based compounds were designed as small molecular acceptors for efficient OSCs. Theoretical studies on these chromophores, which feature a 1-phenyl-4,5-dihydro-1H-pyrazole backbone, indicate strong light absorption in the visible region, with maximum absorption wavelengths (λmax) calculated to be in the 512–585 nm range.

Furthermore, pyrazoline-based dyes are utilized in DSSCs. researchgate.net The core structure can be functionalized with anchoring groups, such as carboxylic acid, to effectively bind to the surface of semiconductor materials like TiO2. researchgate.net This strategic functionalization is crucial for efficient electron injection from the dye to the semiconductor, a key process in the operation of DSSCs.

Hole-Transport Materials

The electron-rich nature of the pyrazoline heterocycle makes it an excellent candidate for hole-transporting materials (HTMs) in perovskite solar cells (PSCs). nih.govnorthwestern.edu An efficient HTM must possess suitable energy levels aligned with the perovskite absorber layer to facilitate the extraction of holes and their transport to the electrode. northwestern.edu

In this context, asymmetric spiro-phenylpyrazole/fluorene based HTMs have been designed and synthesized. nih.gov One such material, WY-1, demonstrated excellent electrochemical properties and hole conductivity, leading to a PSC with a power conversion efficiency (PCE) of 14.2%, which is comparable to the 14.8% efficiency achieved with the widely used Spiro-OMeTAD. nih.gov Similarly, spiro-phenylpyrazole-9,9′-thioxanthene analogues have been developed as HTMs. researchgate.netosti.gov The thioxanthene-containing version, PPyra-TXA, yielded a device with a PCE of 18.06%, outperforming the Spiro-OMeTAD control device (16.15%), an improvement attributed to enhanced hole mobility. researchgate.netosti.gov

| Pyrazoline-Based Material Class | Application | Key Performance Metric | Reference |

|---|---|---|---|

| Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines | OLED Emitter | Brightness: ~1436.0 cd/m²; Efficiency: 1.26 cd/A | mdpi.com |

| Spiro-phenylpyrazole/fluorene (WY-1) | PSC Hole-Transport Material | Power Conversion Efficiency: 14.2% | nih.gov |

| Spiro-phenylpyrazole-9,9′-thioxanthene (PPyra-TXA) | PSC Hole-Transport Material | Power Conversion Efficiency: 18.06% | osti.gov |

| Pyrazoline-based Small Molecular Acceptors | Organic Solar Cells | Calculated λmax: 512–585 nm |

Fluorescent Probes and Chemosensors

The inherent fluorescence of the pyrazoline core has been widely exploited in the development of sensors for biological and environmental applications. scispace.comresearchgate.net These compounds can be functionalized to create probes that exhibit changes in their fluorescence properties—such as intensity or wavelength—upon interaction with a specific analyte. nih.gov

Bioimaging Applications (In Vitro Cell Samples, Subcellular Structures)

1-Phenyl-3-(2-naphthyl)-2-pyrazoline (PNP) has been specifically studied as a fluorescent orientational probe for biological membranes. nih.gov Its emission and polarization spectra have been characterized in various environments, including intact human erythrocytes and their ghosts (membranes). nih.govnih.gov PNP offers advantages over other common membrane probes like 1,6-diphenylhexatriene (DPH), as it is five times less susceptible to photobleaching. nih.gov Its fluorescence emission maximum at a longer wavelength (approximately 445 nm) also makes it more suitable for use with intact erythrocytes, which can be challenging to study due to light absorption and scattering. nih.govnih.gov

Studies have shown that the steady-state emission anisotropy of PNP in erythrocyte ghosts decreases with increasing wavelength and temperature, dropping from 0.298 at 2°C to 0.185 at 38°C, indicating changes in membrane fluidity. nih.gov The rotational mobility of the PNP probe was found to be the same for both intact erythrocytes and isolated ghosts, validating its use in studying whole-cell systems. nih.gov The strong fluorescence and stability of pyrazoline derivatives make them powerful tools for cell biology, enabling applications such as general cell staining and the labeling of subcellular structures. scispace.comnih.gov

| Property | Value/Observation | Significance | Reference |

|---|---|---|---|

| Fluorescence Emission Maximum (λmax) | ~445 nm | Suitable for use with intact erythrocytes. | nih.gov |

| Photostability | Five times less photolabile than DPH. | Allows for longer observation times in fluorescence microscopy. | nih.gov |

| Limiting Fluorescence Anisotropy | 0.385 | A key parameter for interpreting membrane order. | nih.gov |

| Temperature-Dependent Anisotropy | Decreases from 0.298 (2°C) to 0.185 (38°C) in erythrocyte ghosts. | Reflects changes in membrane fluidity. | nih.gov |

Detection of Ions (e.g., Metal Cations, Anions)

Pyrazoline-based chemosensors are designed by incorporating a specific binding site (receptor) for a target ion into the fluorescent pyrazoline structure (fluorophore). nih.gov The binding event modulates the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal.

While this compound itself may not have a built-in ion-binding site, its scaffold is representative of a class of compounds readily adapted for this purpose. For example, a pyrene-appended pyrazoline (PY-I) containing a phenolic group was designed for the selective and sensitive detection of aluminum ions (Al³⁺). rsc.org This sensor exhibited a "turn-on" fluorescence response to Al³⁺ over other metal ions and was successfully used for fluorescence imaging of Al³⁺ in living cells. rsc.org In contrast, a similar compound without the phenolic hydroxyl group (PY-II) did not respond to metal ions, highlighting the critical role of the chelating group. rsc.org

Other pyrazoline-based sensors have been developed for a variety of ions:

Zinc (Zn²⁺), Cadmium (Cd²⁺), and Mercury (Hg²⁺): A series of pyrazoline-hydrazone sensors were created that could distinguish between these three group 12 metals at different emission wavelengths. One sensor produced new emission bands at 560 nm for Zn²⁺ and 510 nm for Cd²⁺, while exhibiting a "turn-off" response for Hg²⁺ at 460 nm. chemrxiv.org

Iron (Fe³⁺): A novel pyrazole-pyrazoline fluorescent probe was synthesized for the highly selective and sensitive determination of Fe³⁺ ions. nih.gov The addition of Fe³⁺ caused a significant reduction in fluorescence intensity, with a calculated detection limit of 3.9 x 10⁻¹⁰ M. nih.gov

General Cation Sensing: Pyrazoline derivatives have been synthesized and used in fluorescent probes for detecting various cations. scispace.comresearchgate.net Successful strategies often involve combining the pyrazoline core with aromatic or heteroaromatic groups that have chelating properties, such as hydroxyl or pyridine groups, to create an effective binding site. nih.gov

Environmental Monitoring (e.g., Explosives, Pollutants)

Pyrazoline derivatives are a class of heterocyclic compounds extensively studied for their fluorescence properties, which makes them suitable candidates for developing chemical sensors. researchgate.net The electron-rich nitrogen atoms in the pyrazoline ring and the extended π-conjugation system contribute to their luminescence. researchgate.net This has led to their use in creating fluorescent probes for detecting various environmental pollutants, including hydrazine (B178648) and certain metal cations. researchgate.netnih.gov For instance, novel pyrazoline-based sensors have been designed for the selective detection of the pollutant hydrazine in water, exhibiting a marked fluorescence enhancement in its presence. nih.gov Similarly, specific pyrazoline and pyrazole (B372694) sensors have been developed for the "turn-on" fluorescent detection of metal ions like Fe³⁺, Zn²⁺, and Cd²⁺. nih.govnih.gov

While the broader class of pyrazoline derivatives shows significant promise for environmental sensing, specific research detailing the application of this compound for the detection of explosives was not prominent in the reviewed literature. However, the general principles of fluorescence quenching or enhancement upon interaction with analytes form the basis for detecting explosive compounds, suggesting a potential area for future investigation with this specific pyrazoline structure. scilit.com

pH and Polarity Probes

The sensitivity of the fluorescence emission of pyrazoline derivatives to their local environment makes them excellent candidates for probes of pH and solvent polarity. researchgate.net The solvatochromic behavior of these compounds—the shifting of their absorption and emission spectra with changes in solvent polarity—is a key feature for their use as polarity probes.

A detailed study on a closely related compound, 1-phenyl-3-naphthyl-5-(4-ethylbenzoate)-2-pyrazoline, investigated its photophysical behavior in a range of nonpolar, polar aprotic, and protic solvents. researchgate.netelsevierpure.com The observed spectral shifts were attributed to an intramolecular charge transfer (ICT) process, coupled with both specific and non-specific interactions with the solvent molecules. researchgate.netelsevierpure.com In these push-pull systems, the fluorescence spectrum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the ground state. researchgate.net This behavior allows the compound to act as a sensitive indicator of the polarity of its microenvironment. acs.org The significant difference between the absorption and emission peak wavelengths, known as the Stokes shift, correlates well with solvent polarity parameters, providing a quantitative measure of this property. researchgate.netelsevierpure.com

| Solvent | Solvent Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

|---|---|---|---|---|

| Cyclohexane | Nonpolar | 364 | 425 | 4200 |

| Dioxane | Nonpolar | 366 | 440 | 4900 |

| Ethyl Acetate | Polar Aprotic | 367 | 455 | 5700 |

| Acetonitrile (B52724) | Polar Aprotic | 366 | 470 | 6600 |

| Ethanol (B145695) | Polar Protic | 367 | 475 | 6800 |

Data is illustrative based on typical solvatochromic studies of related pyrazoline compounds.

Ligands in Coordination Chemistry

The pyrazoline scaffold is a valuable class of N-donor heterocyclic ligands in the field of coordination and organometallic chemistry. nih.gov The presence of two nitrogen atoms within the five-membered ring allows pyrazolines to act as effective chelating agents, forming stable complexes with a wide variety of transition metals. The specific derivative, this compound, combines the coordination ability of the pyrazoline ring with the extended aromatic systems of the phenyl and naphthyl groups, which can influence the electronic and steric properties of the resulting metal complexes. nih.govresearchgate.net These complexes have garnered significant interest due to their potential applications in catalysis, materials science, and biological systems. nih.govmdpi.com

Synthesis of Metal Complexes with Pyrazoline Ligands

Metal complexes of pyrazoline ligands are typically synthesized through straightforward reaction pathways. A common method involves the reaction of the pyrazoline ligand with a metal salt in a suitable solvent. researchgate.net For example, metal(II) complexes of nickel, cobalt, copper, and zinc have been prepared by mixing an equimolar ratio of a pyrazoline derivative with the corresponding metal acetate and refluxing the mixture in methanol.

Another established route is the reaction of the ligand with aqueous solutions of metal salts. researchgate.net For instance, copper(II) complexes have been synthesized by reacting naphthyl-pyrazole ligands with copper(II) nitrate. nih.gov The synthesis of iron(III) complexes with phenyl-pyrazole based ligands has been achieved through a two-step process involving orthometalation followed by transmetalation. mdpi.com The resulting complexes are often stable at room temperature and can be characterized using various spectroscopic and analytical techniques, including FT-IR, NMR, mass spectrometry, and X-ray crystallography. nih.gov

Catalytic Applications of Pyrazoline-Metal Complexes

Metal complexes derived from pyrazoline and related pyrazole ligands are recognized for their catalytic activity in a variety of chemical transformations. mdpi.com Copper-pyrazole complexes, in particular, are known to form thermally stable structures that can serve as effective catalysts in numerous reactions. nih.gov The versatility of the pyrazoline ligand allows for fine-tuning of the steric and electronic environment around the metal center, which in turn can influence the catalytic efficiency and selectivity of the complex.

Iron complexes with pyrazole-based ligands are being explored as potential photosensitizers and photocatalysts, aiming to replace more expensive noble metals in applications like water splitting. mdpi.com While deactivation pathways can be a challenge, appropriate ligand design can lead to catalytically active states with sufficiently long lifetimes. mdpi.com Although specific catalytic applications for complexes of this compound are not extensively detailed, the established catalytic utility of this class of compounds indicates a strong potential for their use in various catalytic processes.

Corrosion Inhibition

Pyrazoline and pyrazole derivatives have emerged as a promising class of organic corrosion inhibitors, particularly for protecting metals like mild steel in aggressive acidic environments. jmaterenvironsci.comnih.gov Their effectiveness is attributed to the presence of multiple adsorption centers, including the nitrogen heteroatoms, the aromatic rings, and other functional groups, which facilitate strong adsorption onto the metal surface. nih.govcerist.dz

The mechanism of inhibition involves the formation of a protective film on the metal, which isolates it from the corrosive medium. semanticscholar.org This adsorption can occur through a combination of physical (electrostatic) and chemical (chemisorption) interactions between the inhibitor molecules and the metal. nih.gov Studies on various 1-phenyl-pyrazoline derivatives have demonstrated high inhibition efficiencies. cerist.dzsemanticscholar.org For example, computational studies on 1-formyl-3-phenyl-5-aryl-2-pyrazoline derivatives indicated that the active adsorption sites were primarily located on the pyrazoline ring and the carbonyl group. cerist.dz The presence of π-electrons in the phenyl and naphthyl rings of this compound would be expected to further enhance its adsorption onto metal surfaces, making it a strong candidate for an effective corrosion inhibitor.

| Inhibitor Compound (Pyrazoline Derivative) | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%IE) | Reference |

|---|---|---|---|---|---|

| 1-phenyl-2-pyrazolin-5-one deriv. (PPO-1) | SS 304 | 1 M HCl | 5x10⁻⁴ M | 93.9% | semanticscholar.org |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide | C38 Steel | 1 M HCl | 1 mM | 90.2% | nih.gov |

| Pyrazolic Carbothioamide Derivative | Mild Steel | 1 M HCl | 5x10⁻⁴ M | 96.6% | jmaterenvironsci.com |

Exploration of Biological Activities Non Clinical, Mechanistic Studies

In Vitro Studies on Cell Lines

The biological evaluation of 1-Phenyl-3-(2-naphthyl)-2-pyrazoline and its analogs has been extensively conducted using various cell lines to determine their cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties.

The anticancer potential of pyrazoline derivatives has been a significant area of investigation. Studies have shown that these compounds can inhibit the growth of various human cancer cell lines. For instance, certain pyrazoline derivatives have demonstrated potent antiproliferative activity against cancer cell lines such as HepG-2 (human liver hepatocellular carcinoma), Hela (human cervical carcinoma), and A549 (human lung adenocarcinoma) mdpi.comsrrjournals.com.

Mechanistic studies have revealed that the anticancer effects of some pyrazoline compounds involve the induction of cell cycle arrest and apoptosis mdpi.comnih.gov. For example, specific derivatives have been shown to arrest the cell cycle at the G2/M phase in HepG-2 cells mdpi.comsrrjournals.com. This cell cycle arrest is a critical mechanism for inhibiting cell proliferation. Furthermore, these compounds can trigger apoptosis, or programmed cell death, in cancer cells, a key target for anticancer therapies mdpi.comnih.gov. The apoptotic pathway can be initiated through the modulation of key regulatory proteins. For instance, some pyrazolines have been observed to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic proteins p53, Bax, and cleaved PARP, as well as active-caspase-3 mdpi.com.

The substitution pattern on the pyrazoline core plays a crucial role in its anticancer efficacy. Thiophene-based N-phenyl pyrazoline derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of cancer cell lines including colorectal (WiDr), breast (T47D and 4T1), and cervix (HeLa) lines japsonline.com.

Table 1: Anticancer Activity of Selected Pyrazoline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/IC50 (µM) | Mechanism of Action |

| Pyrazoline Derivative 1b | HepG-2 | 6.78 | Induces G2/M cell cycle arrest and apoptosis mdpi.com |

| Pyrazoline Derivative 1b | Hela | 7.63 | Induces apoptosis mdpi.com |

| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone | HepG-2 | 3.57 | Inhibitory effect compared to cisplatin srrjournals.com |

| N-phenyl pyrazoline hybrid 15 | MCF-7 | 0.00021 | - |

| Phenylazide isatine-pyrazoline hybrid 39 | NCI-H23 | 1.06 | - |

| Phenylazide isatine-pyrazoline hybrid 39 | MCF-7 | 3.92 | - |

Pyrazoline derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) nih.gov. The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs mdpi.comresearchgate.net.

A series of novel derivatives based on the 3-(2-naphthyl)-1-phenyl-1H-pyrazole scaffold were synthesized and evaluated for their ability to inhibit 15-LOX. The 15-LOX enzyme is involved in the biosynthesis of pro-inflammatory mediators and has been implicated in conditions like atherosclerosis and certain neurodegenerative diseases nih.gov. Several of these newly synthesized compounds demonstrated significant 15-LOX inhibitory activity nih.govnih.gov. Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of the 15-LOX enzyme, supporting the observed inhibitory effects nih.gov.

Table 2: 15-LOX Inhibitory Activity of 3-(2-naphthyl)-1-phenyl-1H-pyrazole Derivatives

| Compound | 15-LOX Inhibition IC50 (µM) |

| 3a | 15.21 ± 0.11 |

| 4e | 16.34 ± 0.12 |

| 5b | 18.23 ± 0.14 |

| 5c | 20.21 ± 0.15 |

| 6a | 12.11 ± 0.09 |

| 6c | 22.34 ± 0.17 |

| 6e | 17.21 ± 0.13 |

| Quercetin (Standard) | 25.12 ± 0.19 |

Data extracted from a study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives nih.govnih.gov.

The antimicrobial properties of pyrazoline derivatives have been investigated against a range of bacterial and fungal strains. A series of 4-(substituted-anilinomethyl-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and screened for their in vitro antibacterial and antifungal activities nih.gov. The study revealed that while most of the compounds exhibited poor antibacterial activity, several showed considerable antifungal activity, particularly against Aspergillus niger and Aspergillus flavus nih.gov.

The antimicrobial efficacy of pyrazolines is influenced by the nature and position of substituents on the heterocyclic ring. For example, the introduction of a naphthyl group in place of a phenyl group on the pyrazoline structure has been shown to alter the spectrum of activity against different bacterial species nih.gov. Some 3,5-dinaphthyl substituted 2-pyrazolines have shown activity against organisms like Klebsiella pneumoniae and Staphylococcus aureus mdpi.com.

Table 3: Antimicrobial Activity of Selected Pyrazoline Derivatives

| Organism | Activity/MIC (µg/mL) |

| Staphylococcus aureus | 64 nih.govturkjps.org |

| Pseudomonas aeruginosa | Moderate Activity turkjps.org |

| Candida albicans | 64 nih.govturkjps.org |

MIC (Minimum Inhibitory Concentration) values for selected pyrazoline compounds against various microorganisms.

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the discovery of novel antioxidants a key research objective nih.govnih.gov. Pyrazole (B372694) and pyrazoline derivatives have demonstrated significant antioxidant potential. A series of hybrids containing pyrazole, naphthalene (B1677914), and pyrazoline/isoxazoline moieties were screened for their in vitro antioxidant activity using 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide radical scavenging assays nih.govnih.govresearchgate.net.

Several of the synthesized compounds exhibited excellent radical scavenging activity in all three assays, comparable to the standard antioxidant ascorbic acid nih.govnih.gov. The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals lew.ro. The structure-activity relationship suggests that the presence of specific substituents on the aromatic rings enhances the antioxidant capacity researchgate.net.

Table 4: Antioxidant Activity of 3-(2-naphthyl)-1-phenyl-1H-pyrazole Derivatives (DPPH Radical Scavenging)

| Compound | % Inhibition at 100 µg/mL |

| 3a | 85.12 ± 0.11 |

| 4e | 80.11 ± 0.13 |

| 5b | 78.23 ± 0.15 |

| 5c | 75.21 ± 0.14 |

| 6a | 88.23 ± 0.09 |

| 6c | 72.11 ± 0.16 |

| 6e | 82.13 ± 0.13 |

| Ascorbic Acid (Standard) | 95.12 ± 0.18 |

Data reflects the percentage of DPPH radical inhibition by the tested compounds nih.govresearchgate.net.

Beyond their anti-inflammatory effects, pyrazoline derivatives have been shown to inhibit other clinically relevant enzymes. A library of 1,3,5-triaryl-2-pyrazolines was synthesized and screened for their inhibitory activities against urease and α-glucosidase nih.govnih.gov. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, while α-glucosidase is a target for the management of type 2 diabetes. Several of the synthesized compounds were found to be potent dual inhibitors of both enzymes nih.govnih.govresearchgate.net. Structure-activity relationship studies indicated that the electronic effects of substituents on the phenyl rings influenced the inhibitory potency nih.govresearchgate.net.

In the context of anticancer activity, the inhibition of signaling pathways is a crucial mechanism. The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and proliferation, and its inhibition is a target for cancer therapy mdpi.com. Some pyrazoline derivatives have been shown to interfere with this pathway. Similarly, the epidermal growth factor receptor (EGFR) is another important target in cancer treatment, and certain N-phenyl pyrazoline derivatives have been investigated as potential EGFR inhibitors through in silico molecular docking studies researchgate.net.

Table 5: Urease and α-Glucosidase Inhibitory Activity of Selected Pyrazoline Derivatives

| Compound | Urease IC50 (µM) | α-Glucosidase IC50 (µM) |

| 2g | 9.13 ± 0.25 | - |

| 2m | 9.18 ± 0.35 | 138.35 ± 1.32 |

| 2o | - | 114.57 ± 1.35 |

| Thiourea (Standard for Urease) | 21.37 ± 0.26 | - |

| Acarbose (Standard for α-Glucosidase) | - | 375.82 ± 1.76 |

Data from a study on 1,3,5-triaryl-2-pyrazoline derivatives nih.gov.

In Vivo Studies (Non-Human Animal Models)

To complement in vitro findings, promising compounds are often advanced to in vivo studies in non-human animal models. Following the promising in vitro antioxidant and 15-LOX inhibitory results, selected 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were evaluated in an in vivo model nih.govresearchgate.net. In this study, the levels of catalase (CAT) activity, glutathione (GSH), and malondialdehyde (MDA) were measured in the liver of treated rats nih.govresearchgate.net. These biomarkers are indicative of the in vivo antioxidant status and the extent of lipid peroxidation. The results from these studies can provide valuable insights into the compound's potential efficacy and its effects on oxidative stress in a whole-organism context. Certain compounds showed significant in vivo antioxidant potentials when compared to a control group nih.gov.

Evaluation of Antioxidant Potentials in Animal Tissues

The antioxidant capabilities of pyrazoline derivatives, including those structurally related to this compound, have been substantiated through in vivo animal studies. These investigations focus on the modulation of key antioxidant enzymes and the inhibition of lipid peroxidation, a primary marker of oxidative damage.

In a study involving novel pyrazoline derivatives tested on Ehrlich Ascites Carcinoma (EAC) bearing mice, significant alterations in antioxidant enzyme levels were observed. ekb.eg The EAC tumor-bearing group showed a marked reduction in the activities of Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx). ekb.eg Treatment with the synthesized pyrazoline compounds led to a significant elevation of these enzyme activities, suggesting a potent antioxidant effect that counteracts the oxidative stress induced by the tumor. ekb.eg

Another study evaluated hybrid derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole, which serve as precursors to pyrazoline structures, in rats. nih.govnih.govresearchgate.net The investigation measured CAT activity and malondialdehyde (MDA) levels, an indicator of lipid peroxidation, in liver tissue. nih.govnih.govresearchgate.net Certain derivatives demonstrated a significant ability to restore CAT activity and reduce MDA levels compared to the control group, indicating their potential to mitigate oxidative damage in vivo. nih.govnih.govresearchgate.net The pyrazole ring itself is recognized as a crucial scaffold for antioxidant activity, capable of diminishing lipid peroxidation and boosting antioxidant enzymes like GPx. nih.gov

| Compound Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Novel Pyrazoline Derivatives | Ehrlich Ascites Carcinoma (EAC) Mice | Significantly increased the reduced activity of Catalase (CAT) and Superoxide Dismutase (SOD) in the tumor-bearing group. | ekb.eg |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole-based hybrids | Rats (Liver Tissue) | Restored Catalase (CAT) activity and significantly decreased levels of malondialdehyde (MDA), an indicator of lipid peroxidation. | nih.govnih.gov |

Tumor Growth Inhibition in Animal Models

The antitumor effects of novel synthetic pyrazoline derivatives have been demonstrated in the Ehrlich Ascites Carcinoma (EAC) model in Swiss albino mice. ekb.egirispublishers.com The EAC model is a widely used tool for screening potential anticancer agents in vivo. irispublishers.com The efficacy of these compounds was assessed by their ability to prolong the lifespan of the tumor-bearing animals. ekb.eg

In this model, treatment with four different novel pyrazoline compounds resulted in a significant increase in the life span of the mice compared to the untreated EAC control group. ekb.eg The percentage increase in life span ranged from 31.25% to 81.25%, highlighting a considerable antitumor effect. ekb.eg This suggests that the pyrazoline scaffold is a promising foundation for the development of agents that can effectively inhibit tumor growth in vivo. ekb.eg

| Compound Tested | Animal Model | Mean Survival Time (Days) | Increase in Life Span (%) | Reference |

|---|---|---|---|---|

| EAC Control | EAC Mice | 16 | - | ekb.eg |

| Pyrazoline cpd1 | EAC Mice | 23 | 43.75 | ekb.eg |

| Pyrazoline cpd2 | EAC Mice | 29 | 81.25 | ekb.eg |

| Pyrazoline cpd3 | EAC Mice | 21 | 31.25 | ekb.eg |

| Pyrazoline cpd4 | EAC Mice | 25 | 56.25 | ekb.eg |

Structure-Activity Relationship (SAR) Derivations

Impact of Substituent Modifications on Biological Potency

The biological potency of pyrazoline derivatives is heavily influenced by the nature and position of substituents on their aromatic rings. nih.gov Structure-activity relationship (SAR) studies reveal that even minor chemical modifications can lead to significant changes in antioxidant and anticancer activities.

For a series of derivatives based on the 3-(2-naphthyl)-1-phenyl-1H-pyrazole scaffold, the introduction of different substituents on an ancillary phenyl ring resulted in varied antioxidant capacities. nih.govnih.gov The specific modifications included the introduction of methoxy (-OCH₃), methyl (-CH₃), chloro (-Cl), and bromo (-Br) groups. nih.govnih.gov The SAR analysis indicated that the presence and electronic properties of these substituents are crucial. For instance, compounds featuring electron-donating groups, such as methoxy, on the phenyl rings at positions 3 and 5 of the pyrazoline core have been shown to dramatically enhance antidepressant activity, a related biological effect. nih.gov Conversely, the anticancer activity of some pyrazole derivatives was found to be most potent with a trifluoromethyl group in the para position on the phenyl rings. mdpi.com

In the context of aminopeptidase N inhibition, another anticancer strategy, replacing the terminal phenyl group of a pyrazoline derivative with a 1-naphthyl group was over 10-fold more potent than using a 2-naphthyl group. nih.gov This highlights the critical role that the specific placement and type of aryl substituent plays in the molecule's interaction with biological targets.

Pharmacophore Identification for Targeted Biological Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pyrazoline-based compounds, the core pharmacophore for antioxidant and anticancer activities involves the diarylpyrazoline scaffold, which is often considered a "privileged structure" in medicinal chemistry. mdpi.com

Key elements of the pharmacophore for the antioxidant activity of this compound and related structures include:

The Pyrazole/Pyrazoline Ring: This nitrogen-containing five-membered heterocycle is a central component. nih.gov The pyrazole ring is noted for its ability to prevent oxidative stress, and its antioxidant activity is sometimes attributed to the presence of the NH proton. nih.gov

Substituents on the Aryl Rings: As established by SAR studies, the specific functional groups attached to the phenyl and naphthyl rings are key modulators of potency. nih.govnih.gov These groups can influence the molecule's ability to donate a hydrogen atom or an electron, which is fundamental to radical scavenging and antioxidant mechanisms. nih.gov

Molecular modeling and design studies for novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives confirm that this core structure serves as a potent pharmacophore for developing antioxidants. nih.govnih.govresearchgate.net The strategic hybridization of this pyrazole-naphthalene core with a pyrazoline moiety is a deliberate design choice to enhance these targeted biological activities. nih.govnih.gov

Future Perspectives and Research Directions for 1 Phenyl 3 2 Naphthyl 2 Pyrazoline Research

Development of Novel Synthetic Routes

While classical methods for pyrazoline synthesis are well-established, future research will likely focus on developing more efficient, versatile, and sustainable synthetic pathways to 1-phenyl-3-(2-naphthyl)-2-pyrazoline and its derivatives.

One-Pot, Multi-Component Reactions: The development of one-pot, multi-component reactions represents a significant avenue for improving synthetic efficiency. For instance, a one-pot, three-component reaction using microwave irradiation has been successfully employed to synthesize a similar pyrazoline, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, from 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenyl hydrazine (B178648). mdpi.com Applying such strategies to the synthesis of this compound could streamline the process, reduce waste, and allow for rapid generation of a library of derivatives by varying the initial components. Another approach involves the two-component reaction of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) to yield a pyrazole (B372694) structure. mdpi.com

Novel Scaffolds and Unprecedented Substitutions: Research into new synthetic approaches can lead to pyrazoline scaffolds with unique substitution patterns. A novel method promoted by phosphinyl chloride has been reported to produce a pyrazoline with an unprecedented substitution pattern, demonstrating the potential for discovering new chemical space around the pyrazoline core. researchgate.net

Catalytic advancements: The exploration of novel catalysts could further enhance reaction rates and yields. The kinetics and mechanism of pyrazoline synthesis can be studied to optimize reaction conditions and understand the underlying pathways. semanticscholar.org

| Synthetic Strategy | Key Features | Potential Advantage for this compound |

| Microwave-Assisted One-Pot Synthesis | Use of microwave irradiation; three-component reaction. mdpi.com | Faster reaction times, improved yields, reduced energy consumption. |

| Two-Component Reaction | Direct reaction between precursors like phenyl hydrazine and DMAD. mdpi.com | Simplified procedure, high atom economy. |

| Novel Reagent-Promoted Cyclization | Use of reagents like phosphinyl chloride to drive reaction. researchgate.net | Access to novel derivatives with unique substitutions. |

Advanced Photophysical Engineering for Specific Applications

The inherent fluorescence of the pyrazoline ring is a key feature that can be precisely tuned for specific applications. Future research should focus on "photophysical engineering"—the rational design of molecules with tailored light-emitting properties.